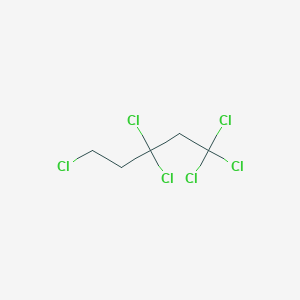
2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dihydroquinoxaline sulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the quinoxaline ring, followed by the introduction of the methoxyphenyl group and sulfonic acid functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize by-products and enhance the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline compounds.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)acetic acid
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenylacetic acid
Uniqueness
2-(4-Methoxyphenyl)-1,2-dihydroquinoxaline-2-sulfonic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
59457-58-8 |
|---|---|
Formule moléculaire |
C15H14N2O4S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1H-quinoxaline-2-sulfonic acid |
InChI |
InChI=1S/C15H14N2O4S/c1-21-12-8-6-11(7-9-12)15(22(18,19)20)10-16-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3,(H,18,19,20) |
Clé InChI |
YUHDHPWCVCDFAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C=NC3=CC=CC=C3N2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)








![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

